4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid
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Overview
Description
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used to remove the Fmoc group.
Substitution: Nucleophiles like amines and alcohols can react with the benzoic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions include various Fmoc-protected amino acids and their derivatives, which are crucial intermediates in peptide synthesis .
Scientific Research Applications
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides.
Biology: Used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The compound interacts with molecular targets through its benzoic acid moiety, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glu(OtBu)-OH: Similar in structure and function, used for protecting glutamic acid during peptide synthesis.
Uniqueness
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is unique due to its specific structure that allows for the protection of amino groups while providing a benzoic acid moiety for further functionalization. This dual functionality makes it highly valuable in complex peptide synthesis .
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C24H21NO5/c26-13-22(15-9-11-16(12-10-15)23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) |
InChI Key |
NRRSLUFTHXAOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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